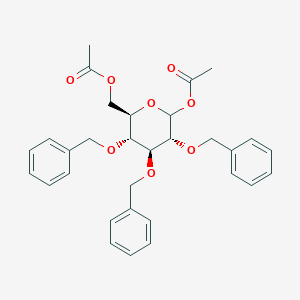

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose

Description

BenchChem offers high-quality 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCAMEQHKHEHBS-JCLUOYIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447061 |

Source

|

| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59433-13-5 |

Source

|

| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

anomeric configuration of 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose

Initiating Data Collection

I've started with targeted Google searches to gather information on synthesizing, isolating, and characterizing 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose. My focus is determining its anomeric configuration. I'm aiming to build a solid foundation of existing knowledge.

Expanding Search Parameters

I'm now broadening my search queries to encompass relevant analytical techniques. I'm focusing on NMR spectroscopy, X-ray crystallography, and enzymatic methods for determining anomeric configuration. I'm compiling detailed information on each technique to ensure a thorough understanding. I'm also preparing to structure the guide with key sections.

Refining Search Strategies

I am now performing focused Google searches to gather data on the target molecule's synthesis, isolation, and characterization. I'm prioritizing techniques for anomeric configuration determination. My queries include NMR spectroscopy, X-ray crystallography, and enzymatic methods, and I am preparing to structure a comprehensive technical guide. The guide's main sections are planned, with an emphasis on clarity and practical applications.

Defining Search Scope

I'm now expanding my search queries to encompass a wider range. I'm focusing on "synthesis of the target," and specific techniques. I'm preparing to outline a logical guide structure. I'm gathering details on experimental choices that maximize accuracy and reliability, especially for NMR and enzymatic assays. I'll create visuals, tables and references.

using 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose as a glycosyl donor

Application Note & Protocol Guide

Topic: Strategic Glycosylation Using 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose as a Glycosyl Donor

Audience: Researchers, scientists, and drug development professionals in the fields of carbohydrate chemistry, medicinal chemistry, and glycobiology.

Introduction: Navigating the Glycosylation Challenge

The chemical synthesis of oligosaccharides is a cornerstone of glycobiology and drug discovery, yet it remains a formidable challenge.[1][2] The construction of the glycosidic linkage requires precise control over regio- and stereoselectivity, a task complicated by the multifunctional nature of monosaccharide building blocks.[2][3] A successful glycosylation strategy hinges on the judicious selection of a glycosyl donor, a glycosyl acceptor, and an activating promoter. The donor, in particular, is critical, as its protecting groups and anomeric leaving group dictate reactivity and the stereochemical outcome of the reaction.[4][5]

This guide focuses on a versatile and strategically important glycosyl donor: 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose . This donor is distinguished by two key features:

-

Non-Participating Benzyl Ethers: The benzyl groups at the C-2, C-3, and C-4 positions are chemically robust and do not participate in the reaction at the anomeric center. This lack of a neighboring group at C-2 biases the reaction mechanism, often towards an Sₙ1-like pathway, which is crucial for the synthesis of challenging 1,2-cis (α) glycosidic linkages.[5]

-

Anomeric Acetate as a Leaving Group: The acetate at the C-1 position serves as a leaving group that can be activated under Lewis acidic conditions. While not as reactive as other leaving groups like trichloroacetimidates or thioglycosides, its stability allows for easier handling and purification of the donor.[6]

This combination makes 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose an excellent tool for specific synthetic goals, particularly when α-glucosides are the desired product. This document provides a deep dive into the mechanistic rationale, practical application, and detailed protocols for employing this valuable building block.

Synthesis and Characterization of the Glycosyl Donor

The preparation of the title glycosyl donor is a multi-step process starting from D-glucose. A common synthetic route involves the protection of the hydroxyl groups, followed by the selective introduction of the anomeric acetate.

Conceptual Synthetic Pathway

A plausible synthetic route begins with the exhaustive benzylation of a suitable glucose precursor, such as methyl α-D-glucopyranoside, to yield methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.[7][8] This is followed by hydrolysis of the anomeric methyl glycoside to give 2,3,4,6-tetra-O-benzyl-D-glucopyranose. Subsequent selective acetylation at the primary C-6 hydroxyl and the anomeric C-1 hydroxyl yields the target donor. The selective acetylation can be challenging and requires carefully controlled conditions. An alternative approach involves the regioselective protection and deprotection of various hydroxyl groups.[3]

dot

Caption: Proposed Sₙ1-like mechanism for glycosylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the glycosylation of a primary alcohol acceptor using 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose.

Materials and Reagents

| Reagent/Material | Grade/Purity | Supplier | Notes |

| Glycosyl Donor | ≥98% | Commercial or Synthesized | Must be dry. |

| Glycosyl Acceptor (e.g., Benzyl alcohol) | Anhydrous, ≥99% | Sigma-Aldrich, etc. | Must be free of water. |

| Dichloromethane (DCM) | Anhydrous | Acros, etc. | Distill from CaH₂ before use. |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | ≥99% | Sigma-Aldrich, etc. | Highly moisture-sensitive. Handle under inert gas. |

| Triethylamine (Et₃N) | ≥99% | Commercial | Used for quenching. |

| Activated Molecular Sieves | 4 Å | Commercial | Activate in vacuo at high temp before use. |

| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck, etc. | For reaction monitoring. |

Step-by-Step Glycosylation Procedure

-

Preparation:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add activated 4 Å molecular sieves (approx. 200 mg per 0.2 mmol of donor).

-

Add the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2-1.5 eq).

-

Dissolve the solids in anhydrous dichloromethane (DCM) to a final donor concentration of 0.1 M.

-

-

Reaction Initiation:

-

Cool the flask to the desired temperature using an appropriate cooling bath (e.g., -40 °C to -78 °C with an acetone/dry ice bath).

-

Stir the mixture for 30 minutes at this temperature to allow for drying by the molecular sieves.

-

Slowly add the Lewis acid promoter, TMSOTf (0.1-0.3 eq), dropwise via syringe. The reaction mixture may change color.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Quench the aliquot with a drop of triethylamine before spotting on the TLC plate.

-

Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to develop the plate. Visualize the spots under UV light and/or by staining with a potassium permanganate or ceric ammonium molybdate solution. The reaction is complete when the donor spot has been fully consumed.

-

-

Quenching and Work-up:

-

Once the reaction is complete, quench it by adding triethylamine (Et₃N) (approx. 5 equivalents relative to the promoter) directly to the cold reaction mixture.

-

Allow the flask to warm to room temperature.

-

Dilute the mixture with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the Celite pad with additional DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification and Characterization:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes:Ethyl Acetate) to separate the desired glycoside product from unreacted acceptor and byproducts.

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity and to determine the anomeric ratio (α:β).

-

Factors Influencing Reaction Outcome

The success of the glycosylation is a delicate balance of several factors. Understanding these variables allows for rational optimization and troubleshooting.

| Factor | Influence & Rationale | Typical Conditions |

| Promoter | The strength and stoichiometry of the Lewis acid are critical. Stronger Lewis acids or higher concentrations can increase reaction rates but may also lead to side reactions or anomerization. | 0.1-0.5 eq. TMSOTf, BF₃·OEt₂, or SnCl₄ are common choices. |

| Temperature | Lower temperatures (-78 °C to -20 °C) are generally preferred to enhance stereoselectivity and minimize side reactions like glycal formation. Kinetic control is favored at low temperatures. | Start at -78 °C and allow to slowly warm if the reaction is sluggish. |

| Solvent | The solvent can influence the stability and reactivity of the oxocarbenium ion intermediate. Non-polar, coordinating solvents can affect the Sₙ1/Sₙ2 character of the reaction. [9] | Anhydrous DCM is a standard choice. Diethyl ether or acetonitrile can also be used and may alter stereoselectivity. |

| Acceptor Nucleophilicity | Highly reactive (unhindered, primary) alcohols will react faster and may require milder conditions. Less reactive (hindered, secondary) acceptors may require higher temperatures or a more potent promoter system. [4] | Use a slight excess (1.2-2.0 eq) of the acceptor to drive the reaction to completion. |

| Protecting Groups | While the donor's benzyl groups are non-participating, protecting groups on the acceptor can influence its reactivity through steric and electronic effects. [10] | Electron-withdrawing groups on the acceptor can decrease its nucleophilicity. |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No reaction or slow reaction | 1. Inactive promoter (degraded by moisture). 2. Insufficiently low temperature for activation. 3. Non-nucleophilic acceptor. 4. Insufficiently anhydrous conditions. | 1. Use a fresh bottle of promoter. 2. Increase promoter stoichiometry or allow the reaction to warm slightly. 3. Increase temperature or use a more powerful Lewis acid. 4. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. |

| Low yield | 1. Decomposition of donor or product. 2. Formation of side products (e.g., glycal, orthoester). 3. Incomplete reaction. | 1. Run the reaction at a lower temperature. 2. Use a less acidic promoter or add a non-nucleophilic base. 3. Increase reaction time or temperature. |

| Poor stereoselectivity (α:β ratio) | 1. Reaction temperature is too high, allowing for equilibration. 2. Solvent effects favoring the Sₙ2 pathway. | 1. Perform the reaction at the lowest possible temperature (-78 °C). 2. Screen different solvents (e.g., switch from DCM to Et₂O). |

| Multiple spots on TLC (byproducts) | 1. Hydrolysis of the donor due to trace water. 2. Promoter-mediated degradation. | 1. Rigorously dry all reagents, solvents, and molecular sieves. 2. Use the minimum effective amount of promoter and quench the reaction promptly upon completion. |

Conclusion

1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is a highly effective glycosyl donor for the synthesis of complex carbohydrates, particularly for accessing α-glucosidic linkages. Its non-participating protecting groups direct the reaction through an Sₙ1-like mechanism, while the anomeric acetate provides a balance of stability and reactivity. By carefully controlling reaction parameters such as temperature, solvent, and promoter choice, researchers can harness this donor to achieve high yields and desired stereoselectivity. The protocols and principles outlined in this guide provide a robust framework for the successful application of this versatile building block in modern synthetic carbohydrate chemistry.

References

- DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ...

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology, 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. (URL: [Link])

-

Zhu, Y., et al. (2023). Highly Stereoselective 1,2-cis-Glycosylation with 2-Azidofucosyl Donors: Access to the Pentasaccharide Motif from Escherichia coli O4:K6. Organic Letters. (URL: [Link])

-

Kovác, P. (2011). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Arkivoc. (URL: [Link])

-

Yu, B., et al. (2012). Identification of 3,6-di-O-acetyl-1,2,4-O-orthoacetyl-α-d-glucopyranose as a direct evidence for the 4-O-acyl group participation in glycosylation. Chemical Communications. (URL: [Link])

-

Donohoe, T. J., et al. (2023). Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors. Organic Letters. (URL: [Link])

-

Hatanaka, K., et al. (2004). Convenient Synthetic Method for 1,2,3,6-Tetra-O-Acetyl-β-D-Glucopyranose: A Starting Material for β(1→4)-D-Glucan. Polymer Journal. (URL: [Link])

-

Dash, R., et al. (2019). Chemical O‐Glycosylations: An Overview. Chemistry – An Asian Journal. (URL: [Link])

-

Demchenko, A. V. (2009). Activation of thioglycosides under mild alkylation conditions. Journal of Carbohydrate Chemistry. (URL: [Link])

-

Walvoort, M. T. C., et al. (2025). Glycosylation of an N‐Acetylated Glucosamine Disaccharide Using an Orthogonally Protected 3‐Iodo‐Kdo Fluoride Donor. ChemistryOpen. (URL: [Link])

-

Amerigo Scientific. 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose. (URL: [Link])

-

van der Vorm, S. (2018). Structure-reactivity relationships in glycosylation chemistry. Scholarly Publications Leiden University. (URL: [Link])

-

Ito, Y., et al. (2000). Glycosylation with phenyl 3,4,6‐tri‐O‐benzoyl‐2‐O‐triisopropylsilyl (TIPS)‐1‐thio‐β‐d‐glucopyranoside. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])

-

Bols, M., et al. (2004). The Disarming Effect of the 4,6-Acetal Group on Glycoside Reactivity: Torsional or Electronic? Journal of the American Chemical Society. (URL: [Link])

-

Crich, D. (2011). A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art. Accounts of Chemical Research. (URL: [Link])

-

Warnes, M. E., & Fascione, M. A. (2021). Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. Chemistry – A European Journal. (URL: [Link])

-

Demchenko, A. V., et al. (2019). Thioglycoside activation strategies. Organic & Biomolecular Chemistry. (URL: [Link])

-

Demchenko, A. V., et al. (2019). Activation of Thioglycosides with Copper(II) Bromide. Molecules. (URL: [Link])

-

Wu, T.-S., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules. (URL: [Link])

-

Farmer, S. (2019). Acetals as Protecting Groups. Chemistry LibreTexts. (URL: [Link])

-

Bols, M., et al. (2013). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules. (URL: [Link])

-

GlycoNet. (2020). Carbohydrate Chemistry Part 5. Chemical Glycosylation. YouTube. (URL: [Link])

-

Lemieux, R. U., & Levine, S. (1964). THE SYNTHESIS OF β-D-GLUCOPYRANOSYL 2-DEOXY-α-D-ARABINO-HEXOPYRANOSIDE. Canadian Journal of Chemistry. (URL: [Link])

Sources

- 1. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Mastering Glycosidic Bond Formation with Acetylated Donors

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic formation of glycosidic bonds is a cornerstone of synthetic carbohydrate chemistry, underpinning advancements in drug discovery, materials science, and glycobiology. Acetylated glycosyl donors represent a ubiquitous and highly versatile class of building blocks for these intricate transformations. This guide provides a deep dive into the reaction mechanisms governing their reactivity, offering field-proven insights and detailed protocols to empower researchers in this demanding field. We will dissect the critical role of the 2-O-acetyl group in directing stereochemical outcomes through neighboring group participation, contrasting this with scenarios that favor oxocarbenium ion pathways. This document is designed not merely as a set of instructions, but as a comprehensive resource to foster a deeper, mechanistic understanding, enabling rational design and troubleshooting of glycosylation reactions.

Introduction: The Enduring Utility of Acetylated Donors

Acetylated glycosyl donors, prized for their stability, ease of preparation, and predictable reactivity, have been a mainstay in glycosylation chemistry for over a century. Their widespread use stems from a powerful feature: the C2-acetoxy group's ability to act as a "directing group." Under appropriate conditions, this group can participate in the reaction mechanism, leading to the formation of a key intermediate that almost exclusively yields a 1,2-trans glycosidic linkage. This stereochemical control is a foundational principle in the synthesis of complex oligosaccharides and glycoconjugates. However, the reactivity of these donors is not monolithic; understanding the subtle interplay of promoters, solvents, and temperature is crucial to harnessing their full potential and navigating pathways that can lead to alternative stereochemical outcomes.

Core Mechanisms: A Tale of Two Intermediates

The stereochemical fate of a glycosylation reaction using an acetylated donor is primarily determined by the nature of the intermediate formed upon activation of the anomeric leaving group. This leads to a critical mechanistic dichotomy: the formation of a cyclic acetoxonium ion versus a planar oxocarbenium ion.

The Dominant Pathway: Neighboring Group Participation and the Acetoxonium Ion

In the most common and synthetically valuable pathway, the acetyl group at the C2 position acts as an intramolecular nucleophile. This phenomenon, known as neighboring group participation , is the cornerstone of 1,2-trans stereoselectivity.

The Mechanism Unveiled:

-

Activation: A promoter (e.g., a Lewis acid) activates the anomeric leaving group (typically a halide or trichloroacetimidate), causing it to depart.

-

Participation: As the leaving group exits, the lone pair of electrons on the carbonyl oxygen of the C2-acetyl group attacks the newly forming electrophilic anomeric carbon.

-

Intermediate Formation: This intramolecular attack results in the formation of a rigid, five-membered cyclic acetoxonium ion intermediate.

-

Nucleophilic Attack: The incoming glycosyl acceptor (an alcohol) can then only attack the anomeric carbon from the side opposite to the bulky acetoxonium ring.

-

Stereochemical Outcome: This backside attack exclusively results in the formation of a 1,2-trans glycosidic bond . For a glucose donor, this would be a β-linkage.

This mechanism is highly reliable and forms the basis of many classical and modern glycosylation methods, including the renowned Koenigs-Knorr reaction.

Caption: Fig. 1: Neighboring group participation of the C2-acetyl group leads to a rigid acetoxonium ion, ensuring 1,2-trans stereoselectivity.

The Alternative Pathway: The Oxocarbenium Ion

While the acetoxonium pathway is often dominant, reaction conditions can be modulated to favor a different intermediate: the oxocarbenium ion . This intermediate is planar and resonance-stabilized, allowing the nucleophilic acceptor to attack from either the top (α) or bottom (β) face.

This pathway is typically favored under more strongly ionizing ("SN1-like") conditions, such as:

-

Highly Reactive Donors: Donors with excellent leaving groups.

-

Non-participating Solvents: Solvents like dichloromethane that do not assist in ionization.

-

Low Temperatures: In some cases, lower temperatures can disfavor the formation of the more ordered acetoxonium ion.

The result of an oxocarbenium-mediated pathway is often a mixture of α and β anomers, with the ratio influenced by thermodynamics, kinetics, and the anomeric effect.

Caption: Fig. 2: Formation of a planar oxocarbenium ion allows for nucleophilic attack from either face, leading to anomeric mixtures.

Key Glycosylation Protocols Using Acetylated Donors

The choice of protocol depends on the specific substrates, desired scale, and available reagents. Below are detailed, field-tested protocols for two of the most fundamental and reliable methods.

Protocol: The Koenigs-Knorr Reaction

Description: A classic and highly reliable method for forming 1,2-trans glycosidic linkages. It utilizes a stable glycosyl halide (bromide or chloride) donor and is typically promoted by a silver or mercury salt. Silver triflate (AgOTf) is a modern, effective, and less toxic promoter.

Self-Validation: The reaction's success is validated by the high stereoselectivity for the 1,2-trans product, which can be confirmed by NMR spectroscopy (specifically, the coupling constant of the anomeric proton, JH1,H2).

Materials:

-

Acetylated Glycosyl Bromide (Donor)

-

Glycosyl Acceptor (Alcohol)

-

Silver Trifluoromethanesulfonate (AgOTf)

-

Anhydrous Dichloromethane (DCM)

-

Activated Molecular Sieves (4Å)

-

Tertiary Amine Base (e.g., 2,4,6-collidine or DTBMP)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Silica Gel for Chromatography

Step-by-Step Methodology:

-

Preparation: Rigorously dry all glassware. To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the glycosyl acceptor and activated 4Å molecular sieves.

-

Solvent Addition: Add anhydrous DCM to dissolve the acceptor. Stir the mixture at room temperature for 30 minutes to ensure a dry environment.

-

Reagent Addition: Add the tertiary amine base (to neutralize the HBr byproduct). Cool the mixture to the desired temperature (typically -40 °C to 0 °C).

-

Donor Introduction: In a separate flask, dissolve the acetylated glycosyl bromide donor in a minimal amount of anhydrous DCM. Add this solution to the reaction mixture dropwise.

-

Initiation: Dissolve the AgOTf promoter in anhydrous DCM and add it slowly to the reaction mixture. The reaction will often turn cloudy as silver bromide precipitates.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the donor spot is a key indicator.

-

Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove molecular sieves and silver salts. Wash the Celite pad with additional DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography to isolate the desired glycoside.

Protocol: Schmidt Trichloroacetimidate Glycosylation

Description: A highly versatile and popular method that uses a more reactive trichloroacetimidate donor. This method avoids the use of heavy metal promoters and often proceeds under milder conditions with high yields.

Self-Validation: The formation of the stable trichloroacetamide byproduct is a good indicator of reaction progress. High 1,2-trans selectivity, confirmed by NMR, validates the intended mechanistic pathway.

Materials:

-

Acetylated Glycosyl Trichloroacetimidate (Donor)

-

Glycosyl Acceptor (Alcohol)

-

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) or Boron Trifluoride Etherate (BF3·OEt2)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Activated Molecular Sieves (4Å)

-

Triethylamine (for quenching)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Silica Gel for Chromatography

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (N2 or Ar), add the glycosyl donor, glycosyl acceptor, and activated 4Å molecular sieves to a flame-dried round-bottom flask.

-

Solvent Addition: Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

-

Cooling: Cool the reaction mixture to the appropriate temperature (e.g., -78 °C to -20 °C). This is a critical parameter for controlling selectivity.

-

Initiation: Add the Lewis acid promoter (e.g., TMSOTf) dropwise via syringe. A catalytic amount (0.05 to 0.2 equivalents) is typically sufficient.

-

Monitoring: Follow the reaction's progress by TLC, observing the consumption of the donor and acceptor.

-

Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine to neutralize the acidic promoter.

-

Work-up: Allow the mixture to warm to room temperature. Filter through Celite, washing with DCM.

-

Extraction: Wash the organic filtrate with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the crude residue via silica gel column chromatography to obtain the pure glycoside.

Data Summary: Guiding Experimental Choices

The following table summarizes key parameters and expected outcomes for the discussed protocols. These values are illustrative and can vary based on the specific substrates used.

| Parameter | Koenigs-Knorr (AgOTf) | Schmidt Glycosylation (TMSOTf) |

| Donor | Glycosyl Bromide/Chloride | Glycosyl Trichloroacetimidate |

| Promoter | Silver Triflate (AgOTf) | TMSOTf, BF3·OEt2 |

| Stoichiometry | Promoter: >1 equivalent | Promoter: 0.05-0.2 equivalents (catalytic) |

| Temperature | -40 °C to 0 °C | -78 °C to 0 °C |

| Typical Yield | 60-85% | 75-95% |

| Stereoselectivity | High for 1,2-trans | Excellent for 1,2-trans |

| Key Byproduct | Silver Halide (AgX) | Trichloroacetamide |

Conclusion and Future Perspectives

Acetylated glycosyl donors are indispensable tools in synthetic chemistry. Their reactivity, governed by the elegant principle of neighboring group participation, provides a reliable and robust pathway to stereochemically defined 1,2-trans glycosidic linkages. The Koenigs-Knorr and Schmidt glycosylation reactions are powerful, time-tested methods that leverage this principle effectively. By understanding the underlying mechanisms and carefully controlling reaction parameters as outlined in this guide, researchers can confidently and efficiently construct the complex carbohydrate structures that are vital for advancing medicine and materials science. The continued development of new promoters and reaction conditions will further expand the utility of these versatile building blocks.

References

-

Title: The Koenigs-Knorr reaction. Source: Wikipedia. URL: [Link]

-

Title: Oxocarbenium ion. Source: Wikipedia. URL: [Link]

-

Title: Schmidt reaction. Source: Wikipedia. URL: [Link]

-

Title: Neighboring group participation. Source: Wikipedia. URL: [Link]

-

Title: Glycosidic bond. Source: Wikipedia. URL: [Link]

Technical Support Center: Optimizing Anomeric Selectivity in Stereoselective Glycosylation

Welcome to the technical support center for stereoselective glycosylation. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the anomeric stereochemistry of glycosidic bonds. Here, we move beyond simple protocols to explore the underlying principles that govern anomeric selectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during glycosylation reactions. The solutions are based on established mechanistic principles and field-proven strategies.

Issue 1: Poor β-Selectivity with Glycosyl Donors Having a C2-Acyl Protecting Group

Question: I am using a glycosyl donor with a C2-acetyl (Ac) or C2-benzoyl (Bz) group, which I expected to give me high β-selectivity via neighboring group participation. However, I am getting a significant amount of the α-anomer. What is going wrong?

Answer: This is a classic problem that often points to the reaction conditions not favoring the formation or stability of the key bicyclic acyl-oxonium ion intermediate. Here’s a systematic approach to troubleshoot this issue:

1. Analyze Your Promoter/Activator Choice:

-

Problem: Highly reactive promoters (e.g., triflic anhydride, powerful Lewis acids like TMSOTf at high concentrations) can push the reaction towards an SN1-like mechanism. This leads to the formation of a more planar and reactive oxocarbenium ion, which can be attacked from either the α- or β-face, thus scrambling the stereoselectivity.

-

Solution: Switch to a less reactive promoter system. For example, using NIS/TfOH or a milder Lewis acid can favor the formation of the desired acyl-oxonium intermediate from a glycosyl halide or thioglycoside donor. The reaction will be slower, but more selective.

2. Check Your Solvent:

-

Problem: Non-participating solvents like toluene or dichloromethane (DCM) are generally preferred for many glycosylations. However, if your reaction is too slow and you are forced to heat it, you might be eroding the selectivity. More coordinating solvents, if not chosen carefully, can interfere.

-

Solution: The use of "participating" or "coordinating" solvents like acetonitrile (CH3CN) or propionitrile (CH3CH2CN) can be highly effective. These solvents can form a β-nitrilium ion intermediate with the glycosyl donor. This intermediate effectively blocks the β-face, forcing the glycosyl acceptor to attack from the α-face, which, after inversion, results in the desired β-glycoside.

3. Evaluate Reaction Temperature:

-

Problem: Higher temperatures provide more energy for the system to overcome the activation barrier for the formation of the less stable α-anomer. They can also favor the equilibrium towards the thermodynamically more stable product, which is often the α-glycoside (anomeric effect), especially for glucosyl donors.

-

Solution: Run your reaction at a lower temperature. Start at -78 °C and slowly warm up to -40 °C or -20 °C. Low temperatures kinetically favor the attack on the acyl-oxonium ion, preserving the β-selectivity.

Troubleshooting Workflow for Poor β-Selectivity

Caption: Troubleshooting logic for improving β-selectivity.

Issue 2: Difficulty in Achieving High α-Selectivity

Question: I need to synthesize an α-glycoside, but my reactions are consistently yielding the β-anomer as the major product or giving poor selectivity. How can I force the reaction to favor the α-product?

Answer: Achieving high α-selectivity requires preventing neighboring group participation and controlling the stereoelectronics of the reaction. Here are the key strategies:

1. C2-Protecting Group Strategy:

-

Problem: As discussed above, a participating group at C2 (like acetate or benzoate) will almost always lead to the β-anomer.

-

Solution: Use a non-participating protecting group at the C2 position. Ethers (e.g., benzyl, Bn), azides (N3), or a C2-phtalimido group under certain conditions are excellent choices. These groups do not form a cyclic intermediate, leaving the oxocarbenium ion more accessible for α-attack.

2. In-Situ Anomerization:

-

Problem: Your reaction conditions might be kinetically favoring the β-product, even without a participating C2 group.

-

Solution: Employ conditions that promote in-situ anomerization. This is often achieved using a glycosyl halide donor (bromide or chloride) with a Lewis acid promoter (e.g., AgOTf, ZnCl2). The initially formed β-glycoside (kinetic product) can be anomerized in the presence of the Lewis acid to the thermodynamically more stable α-glycoside. This strategy relies on the anomeric effect.

3. The "Halogen Effect":

-

Problem: Standard activation methods are not providing sufficient α-selectivity.

-

Solution: Use a "halide-promoted" glycosylation. For instance, using a combination of a glycosyl donor like a thioglycoside with a source of halide ions (e.g., tetrabutylammonium bromide) and a promoter can favor α-glycosylation. The halide can reversibly form a β-glycosyl halide in situ, which then reacts with the acceptor to give the α-product.

4. Solvent Choice for α-Selectivity:

-

Problem: Your solvent may be stabilizing intermediates that lead to the β-product.

-

Solution: Diethyl ether (Et2O) is often a good solvent for promoting α-selectivity. It is proposed that the solvent can coordinate to the anomeric center, influencing the trajectory of the incoming acceptor.

Diagram: Influence of C2-Protecting Group on Anomeric Selectivity

Caption: Mechanistic pathways for β and α-selectivity.

Section 2: FAQs - Frequently Asked Questions

Q1: What is the anomeric effect and how does it influence my reaction? A1: The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation instead of the sterically less hindered equatorial orientation. In glycosylation, this means that for many common sugars, the α-glycoside (with an axial anomeric substituent) is thermodynamically more stable than the β-glycoside. This is a crucial factor to consider, especially in reactions that are under thermodynamic control.

Q2: My reaction is very slow and requires heating, which ruins the selectivity. What can I do? A2: This suggests your glycosyl donor is not sufficiently activated or your acceptor is not nucleophilic enough. Before resorting to heat, consider these options:

-

Increase Donor Reactivity: Switch from a thioglycoside to a more reactive trichloroacetimidate or glycosyl phosphate donor.

-

Increase Promoter Strength: If you are using a mild promoter, a slight increase in concentration or a switch to a more powerful activator might be necessary. Do this cautiously as it can harm selectivity.

-

Check for Steric Hindrance: A bulky protecting group near the acceptor's hydroxyl group can slow the reaction. A temporary switch to a smaller protecting group might be a solution.

Q3: I am observing the formation of an orthoester as a major byproduct. How can I prevent this? A3: Orthoester formation is a common side reaction when using C2-acyl participating groups, especially with primary alcohol acceptors. It arises from the trapping of the acyl-oxonium intermediate by the acceptor alcohol. To minimize this:

-

Use a less nucleophilic acceptor if possible.

-

Employ a promoter system that does not favor orthoester formation. For example, some copper or gold-based catalysts are known to suppress this side reaction.

-

Modify the C2-protecting group. A pivaloyl (Piv) group is more sterically hindered and less prone to orthoester formation than an acetyl group.

Q4: How do I confirm the anomeric configuration of my product? A4: The primary method is Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The anomeric proton (H-1) is a key diagnostic signal. For most common hexopyranosides, the coupling constant (J-value) between H-1 and H-2 is indicative of their dihedral angle. A large J-value (typically 7-10 Hz) indicates a trans-diaxial relationship, which corresponds to a β-anomer . A small J-value (typically 1-4 Hz) indicates a cis or gauche relationship, corresponding to an α-anomer .

-

¹³C NMR: The chemical shift of the anomeric carbon (C-1) can also be a good indicator. Often, the C-1 of the α-anomer is at a slightly higher frequency (downfield) than the β-anomer, but this is not a universal rule and should be used in conjunction with ¹H NMR data.

Section 3: Key Experimental Protocols

Protocol 1: High β-Selectivity using a Participating Solvent (Acetonitrile)

This protocol is designed for the synthesis of β-glycosides when direct neighboring group participation is not sufficient.

-

Preparation: Co-evaporate the glycosyl donor (e.g., a thioglycoside with a C2-acetyl group, 1.0 equiv) and the glycosyl acceptor (1.2 equiv) with anhydrous toluene three times to remove residual water. Place under a high-vacuum line for at least 1 hour.

-

Reaction Setup: Dissolve the dried donor and acceptor in a mixture of anhydrous dichloromethane (DCM) and anhydrous acetonitrile (CH3CN) (typically a 1:1 or 2:1 v/v ratio). Add 4Å molecular sieves.

-

Cooling: Cool the reaction mixture to -40 °C under an inert atmosphere (Argon or Nitrogen).

-

Initiation: Add the promoter (e.g., N-Iodosuccinimide (NIS), 1.5 equiv) followed by a catalytic amount of triflic acid (TfOH, 0.1 equiv).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. If a Lewis acid was used, a basic quench (e.g., triethylamine) may be required.

-

Work-up and Purification: Allow the mixture to warm to room temperature. Dilute with DCM and wash with sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 2: High α-Selectivity using a C2-Azido Donor

This protocol is designed to favor the formation of α-glycosides by preventing C2-participation.

-

Preparation: Rigorously dry the 2-azido-glycosyl donor (1.0 equiv) and the acceptor (1.5 equiv) as described in Protocol 1.

-

Reaction Setup: Dissolve the donor and acceptor in anhydrous dichloromethane (DCM). Add activated 4Å molecular sieves.

-

Cooling: Cool the reaction mixture to -78 °C under an inert atmosphere.

-

Initiation: Add the promoter, for example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv), dropwise. A transient dark color may appear.

-

Monitoring: Monitor the reaction by TLC. These reactions are often very fast (5-30 minutes).

-

Quenching: Quench the reaction by adding a few drops of triethylamine or pyridine.

-

Work-up and Purification: Allow the mixture to warm to room temperature. Filter off the molecular sieves, and concentrate the filtrate. Purify the crude product by flash column chromatography.

Section 4: Data at a Glance

Table 1: Influence of C2-Protecting Group on Anomeric Selectivity

| C2-Protecting Group | Type | Typical α:β Ratio | Mechanistic Pathway |

| Acetyl (Ac) | Participating | < 5:95 | Acyl-oxonium Intermediate |

| Benzoyl (Bz) | Participating | < 5:95 | Acyl-oxonium Intermediate |

| Pivaloyl (Piv) | Participating (hindered) | ~10:90 | Acyl-oxonium Intermediate |

| Benzyl (Bn) | Non-participating | > 80:20 | Oxocarbenium Ion (Thermodynamic) |

| Azido (N₃) | Non-participating | > 90:10 | Oxocarbenium Ion |

| Trichloroacetamide | Participating | < 10:90 | Oxazoline Intermediate |

Note: Ratios are typical and can be highly dependent on the specific donor, acceptor, and reaction conditions.

References

-

Comprehensive Organic Transformations by Richard C. Larock. A foundational text covering a vast array of organic reactions, including glycosylations. [Link]

-

The journey of azido-containing building blocks from “click” chemistry to mainstream synthetic chemistry by Bräse, S., & Banert, K. (Eds.). While focused on azides, this book covers their application in various synthetic contexts, including as non-participating groups in glycosylation. Wiley. [Link]

-

The Anomeric Effect by Perrin, C. L. A comprehensive review of the anomeric effect. Pure and Applied Chemistry, 1995 , 67(5), 719-726. [Link]

incomplete deprotection of benzyl ethers in carbohydrate synthesis

Initiating Literature Review

I'm starting with broad Google searches to collect information on incomplete benzyl ether deprotection in carbohydrate synthesis. I'm focusing on identifying common causes, troubleshooting techniques, and alternative deprotection approaches to gain a solid foundation.

Analyzing Search Results

I'm now analyzing the search results, aiming to discern recurring patterns and pinpoint key experimental parameters and mechanistic insights. I'm focusing on reputable sources for credible data and making sure to identify themes for troubleshooting.

Planning Content Structure

I'm now structuring the technical support content as a Q&A, creating a logical flow that starts with common questions and moves to troubleshooting. I'm also devising a detailed experimental protocol and creating a troubleshooting table with causes and solutions, including quantitative data. I'll follow that by generating a Graphviz diagram for visual troubleshooting.

Technical Support Center: Troubleshooting Unexpected Byproducts in Glycosylation Reactions

Introduction

Chemical glycosylation is a cornerstone of glycochemistry, yet it is notoriously challenging. The formation of a specific glycosidic bond is often accompanied by a host of unexpected and undesired side reactions. These byproducts not only reduce the yield of the target molecule but also complicate purification and characterization, demanding significant time and resources. This guide serves as a technical resource for researchers, scientists, and drug development professionals to diagnose, identify, and mitigate the formation of common and unexpected byproducts in glycosylation reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions for a quick diagnosis of your reaction issues.

Q1: What are the most common types of unexpected byproducts in glycosylation reactions?

A: Byproducts typically arise from the reactivity of the glycosyl donor, the acceptor, or the promoter. The most frequently encountered classes include:

-

Hydrolyzed Donor: The glycosyl donor reacts with trace amounts of water in the reaction mixture instead of the acceptor.

-

Anomerization: The desired product is formed, but with the incorrect stereochemistry at the anomeric center (e.g., you wanted the β-anomer but also formed the α-anomer).

-

Glycal Formation: Elimination of the activating group and the C2 substituent can lead to the formation of a glycal, an unsaturated carbohydrate derivative.

-

Orthoester Formation: Intramolecular cyclization involving a participating neighboring group (like an acyl group at C2) can form a stable cyclic orthoester instead of the desired glycoside.

-

Trehalose Dimers: If the glycosyl acceptor is also a sugar, self-coupling of the glycosyl donor can occur, leading to the formation of trehalose-type dimers.

Q2: My TLC plate shows a new spot with a very low Rf value that doesn't stain well with p-anisaldehyde. What could it be?

A: A spot with a very low Rf (retention factor) is highly polar, often indicating a baseline or near-baseline position on the TLC plate. If it doesn't stain well with typical carbohydrate stains like p-anisaldehyde, it may be a non-carbohydrate byproduct derived from the promoter or activating group. For example, in thioglycoside activation, byproducts like disulfide-linked dimers or sulfoxides can form, which are often UV-active but do not stain for sugars.

Q3: I got a mass in my ESI-MS that corresponds to [Donor + Acceptor - H₂O], but I'm not sure if I have the right connectivity. What's the first thing I should check?

A: This is a classic scenario. While you have the correct mass for your desired product, mass spectrometry does not inherently provide structural information about connectivity or stereochemistry. The first and most critical step is to perform ¹H NMR spectroscopy. The anomeric proton (H-1) is the most diagnostic signal. Its chemical shift (typically δ 4.5-6.0 ppm) and, more importantly, its coupling constant (J-coupling) to H-2 can often confirm the anomeric configuration (e.g., a large J value of ~8 Hz is characteristic of a trans-diaxial coupling, often indicating a β-linkage in gluco- and galacto-pyranosides).

Part 2: In-Depth Troubleshooting & Analysis Guide

This section provides a deeper dive into specific experimental problems, guiding you from observation to identification and resolution.

Problem 1: My reaction is complete, but the crude ¹H NMR shows multiple signals in the anomeric region (δ 4.5-6.0 ppm).

Q1.1: What are the likely identities of these multiple anomeric signals?

A: Multiple anomeric signals strongly suggest the formation of a mixture of stereoisomers or structurally related glycosides. The possibilities include:

-

α/β Anomers: This is the most common reason. Your reaction conditions may not have been sufficiently stereoselective, leading to a mixture of both anomers of your desired product.

-

Orthoester Formation: If you are using a donor with a participating group at C2 (like an acetate or benzoate), one of the signals could be the H-1 of a cyclic orthoester byproduct. These protons are typically found in a distinct chemical shift range, often around 5.8-6.2 ppm.

-

Migration of Protecting Groups: An acyl protecting group (like acetyl or benzoyl) can sometimes migrate from one hydroxyl group to another under Lewis acidic conditions, creating a constitutional isomer of your acceptor, which then gets glycosylated. This new product would have its own anomeric signal.

Q1.2: How can I confirm the identity of these different species?

A: A combination of 2D NMR experiments is essential for definitive identification.

-

COSY (Correlation Spectroscopy): This experiment will show the coupling between H-1 and H-2 for each anomeric species, helping you trace the spin system of each sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to its directly attached carbon. It will allow you to identify the anomeric carbon (C-1), which typically appears between δ 95-110 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the glycosidic linkage. It shows correlations between protons and carbons that are 2-3 bonds away. A key correlation to look for is between the anomeric proton (H-1) of the donor and the carbon of the acceptor to which it is attached.

Problem 2: My mass spectrum is dominated by a peak corresponding to the mass of my hydrolyzed glycosyl donor.

Q2.1: My reaction was run under strictly anhydrous conditions. Why am I still seeing so much hydrolysis?

A: This is a pervasive and frustrating problem in glycosylation chemistry. "Anhydrous" is a relative term, and even minuscule amounts of water can lead to significant hydrolysis, as the donor is often highly reactive.

-

Source of Water: Water can be introduced from several sources: insufficiently dried solvents or reagents, atmospheric moisture entering the reaction vessel, or water adsorbed onto the surface of molecular sieves that were not properly activated.

-

Reaction Stoichiometry: If the glycosyl acceptor is significantly less reactive than water, even a trace amount of water can outcompete it for the activated donor. This is especially true for hindered or deactivated acceptors.

Q2.2: What is the most effective way to prevent donor hydrolysis?

A: A multi-pronged approach is necessary:

-

Rigorous Drying of Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., CaH₂). Dry the glycosyl donor and acceptor under high vacuum for several hours before use.

-

Proper Activation of Molecular Sieves: Molecular sieves are critical for scavenging trace water. They must be activated by heating them under high vacuum (e.g., >200 °C overnight). Do not store them open to the air. Add the activated sieves to the reaction flask and allow them to equilibrate with the solvent and reagents before initiating the reaction at low temperature.

-

Use of a "Pre-activation" or "Armed-Disarmed" Strategy: In some cases, you can pre-activate the glycosyl donor with the promoter before adding the acceptor. This can help the glycosylation reaction compete more effectively with hydrolysis. Alternatively, the armed-disarmed strategy uses a highly reactive "armed" donor with a less reactive "disarmed" acceptor, which can kinetically favor the desired reaction over hydrolysis.

Part 3: Key Analytical Protocols

Protocol 1: High-Resolution TLC for Glycosylation Reaction Monitoring

This protocol helps achieve better separation of product, starting materials, and byproducts.

Materials:

-

Silica gel 60 F₂₅₄ TLC plates

-

TLC developing chamber

-

Solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol)

-

Staining solution: p-Anisaldehyde stain (4.5 mL p-anisaldehyde, 3.5 mL sulfuric acid, 1.5 mL acetic acid, 125 mL ethanol)

-

Heat gun or hot plate

Procedure:

-

Prepare the Chamber: Line the TLC chamber with filter paper and add the chosen solvent system. Close the lid and let the atmosphere saturate for at least 15 minutes. This is crucial for reproducible Rf values.

-

Spot the Plate: Using a fine capillary, spot a dilute solution of your crude reaction mixture onto the TLC plate. Also spot your starting donor and acceptor as references. Keep spots small and concentrated.

-

Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize: Remove the plate, mark the solvent front, and dry it completely.

-

UV Light: First, visualize the plate under UV light (254 nm) to see any UV-active compounds (e.g., aromatic protecting groups, thioglycosides).

-

Staining: Dip the plate quickly and evenly into the p-anisaldehyde stain.

-

Heating: Gently heat the plate with a heat gun until colors develop. Different classes of compounds will produce different colors: sugars typically turn pink, brown, or blue. The desired product, acceptor, and hydrolyzed donor should all stain. Note any spots that are only UV-active or stain a different color, as these are likely byproducts.

-

Self-Validation Check: A well-run TLC will show clear separation between the starting materials and the product spot. If spots are streaky or poorly resolved, adjust the solvent system polarity. For example, if all spots are near the baseline, increase the polarity by adding more methanol.

Table 1: Common Byproducts and Their Expected Analytical Signatures

| Byproduct Type | Typical Mass Spec Signal | Key ¹H NMR Signal | TLC Characteristics |

| Hydrolyzed Donor | [M(donor) - Leaving Group + OH + H]⁺ | Two anomeric signals (α/β) | More polar than donor |

| Glycal | [M(donor) - Leaving Group - C2 Substituent]⁺ | Olefinic protons (δ 6.0-6.5 ppm) | Less polar than donor, stains differently |

| Orthoester | [M(donor) + M(acceptor) - H₂O]⁺ | H-1 signal (δ 5.8-6.2 ppm), Me singlet | Often close in polarity to desired product |

| Anomer | [M(donor) + M(acceptor) - H₂O]⁺ | Different H-1 J-coupling | May co-elute or be very close to desired product |

Part 4: Visual Workflows & Diagrams

The following diagrams provide a visual guide to the troubleshooting and identification process.

Caption: General workflow for troubleshooting glycosylation reactions.

Caption: Decision tree for byproduct ID based on initial mass data.

Part 5: References

-

Demchenko, A. V. (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH. [Link]

-

Ardá, A., & Jiménez-Barbero, J. (2020). NMR Methods for Studying Carbohydrate-Protein Interactions. Chemical Science, 11(23), 5848-5861. [Link]

-

Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153. [Link]

-

Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals, 3rd Edition. Pergamon Press. [Link]

-

Fraser-Reid, B., & Anilkumar, G. (1998). The Arming and Disarming Effects in Glycosyl-Donor Reactivity: A New Look. Chemical Communications, (10), 1035-1042. [Link]

A Senior Application Scientist's Guide to Glycosyl Donors: Profiling 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose

In the intricate field of synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is paramount to the success of any glycosylation reaction. This decision profoundly influences reaction yield, stereoselectivity, and compatibility with complex molecular architectures. This guide provides an in-depth comparison of 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose against other mainstream glycosyl donors, offering a blend of mechanistic insights and practical, data-driven advice for researchers, scientists, and professionals in drug development.

Introduction: The Central Role of the Glycosyl Donor

Glycosylation, the enzymatic or chemical process that attaches glycans to other molecules, is fundamental to a vast array of biological processes. The construction of these complex oligosaccharides in the lab hinges on the controlled reaction between a glycosyl donor (the electrophile) and a glycosyl acceptor (the nucleophile). An ideal glycosyl donor should offer a balance of stability for storage and handling, yet exhibit tunable reactivity for activation under specific, mild conditions. It is within this context that we evaluate the performance of 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose.

Profiling 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose

1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is a glycosyl donor where the anomeric carbon is part of an acetate group, and a second acetate resides at the C-6 position. The remaining hydroxyl groups at C-2, C-3, and C-4 are protected by benzyl ethers. This specific arrangement of protecting groups imparts distinct reactivity and stereochemical-directing properties.

Mechanism of Activation: The activation of glycosyl acetates typically requires a Lewis acid. The Lewis acid coordinates to the oxygen of the anomeric acetyl group, increasing its leaving group potential. This facilitates the departure of the acetate and the formation of a transient, highly reactive oxocarbenium ion intermediate. The glycosyl acceptor can then attack this intermediate, ideally from a specific face to achieve the desired stereochemistry. The C-2 benzyl protecting group is considered a "non-participating" group, meaning it does not directly shield one face of the oxocarbenium ion. This can make achieving high stereoselectivity challenging, often resulting in a mixture of α and β anomers, unless other factors like solvent effects or acceptor reactivity are carefully controlled.

Caption: Activation of a 1,6-di-O-acetyl glycosyl donor.

A Comparative Analysis of Major Glycosyl Donor Classes

The utility of 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is best understood when compared against other widely used classes of glycosyl donors.

| Glycosyl Donor Class | Typical Activating Reagent(s) | Stability | Reactivity | Key Advantages | Common Disadvantages |

| Glycosyl Acetates | Lewis acids (e.g., BF₃·OEt₂, TMSOTf) | High | Moderate | Stable, crystalline, easy to handle. | Often poor stereoselectivity with non-participating groups; requires strong activators. |

| Glycosyl Halides | Heavy metal salts (e.g., AgOTf, Ag₂CO₃) | Low to Moderate | High | Highly reactive, historically significant. | Often unstable, moisture-sensitive, requires stoichiometric toxic promoters. |

| Thioglycosides | Thiophilic promoters (e.g., NIS/TfOH, DMTST) | High | Tunable | Very stable, can be used in block synthesis (orthogonal strategy). | Activation can be sluggish; sulfur-containing reagents can be malodorous. |

| Trichloroacetimidates | Catalytic Lewis acids (e.g., TMSOTf, BF₃·OEt₂) | Moderate | Very High | Highly reactive, excellent leaving group, often gives high yields and good stereocontrol. | Moisture sensitive, can be thermally unstable. |

Head-to-Head Performance Insights

Reactivity vs. Stability: Glycosyl acetates, including our topic compound, occupy a favorable position on the stability-reactivity spectrum. They are significantly more stable than the highly moisture-sensitive glycosyl halides and trichloroacetimidates, making them easier to purify, handle, and store. However, this stability comes at the cost of reactivity. The activation of glycosyl acetates often requires stronger Lewis acids and higher temperatures compared to the nearly instantaneous activation of trichloroacetimidates with a catalytic amount of TMSOTf at low temperatures. Thioglycosides offer a similar high level of stability but possess a uniquely tunable reactivity based on the choice of thiophilic promoter, a level of control not easily achieved with acetates.

Stereoselectivity: This is a critical performance metric where 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose faces significant challenges. The C-2 benzyl group is non-participating, meaning it cannot shield the C-1 position to direct the incoming acceptor. Consequently, glycosylations with this donor often yield a mixture of α and β isomers.

In stark contrast, donors with a participating group at C-2 (like an acetyl or benzoyl group) proceed via a covalent acyl-oxonium intermediate, which effectively blocks the α-face and directs the acceptor to attack from the β-face, leading to excellent 1,2-trans stereoselectivity. Trichloroacetimidates, even with non-participating groups, can often be guided towards a specific stereoisomer through careful selection of solvent and temperature. For instance, the use of acetonitrile can promote the formation of β-glycosides through an SN2-like mechanism.

Experimental Protocols

To provide a tangible comparison, we outline two distinct experimental workflows.

Protocol 1: Glycosylation using 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose

This protocol details a typical glycosylation reaction where achieving high stereoselectivity is not the primary objective, or where the resulting diastereomers can be easily separated.

-

Objective: To couple the acetyl donor with a primary alcohol acceptor.

-

Rationale: Boron trifluoride etherate (BF₃·OEt₂) is a common and effective Lewis acid for activating glycosyl acetates. Dichloromethane (DCM) is a standard non-polar solvent. The reaction is run at 0°C to mitigate potential side reactions.

Caption: Workflow for glycosylation using a glycosyl acetate donor.

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose donor (1.0 eq), the glycosyl acceptor (1.2 eq), and anhydrous dichloromethane (DCM, 0.1 M).

-

Cool the stirred solution to 0°C in an ice bath.

-

Add boron trifluoride etherate (BF₃·OEt₂, 2.0 eq) dropwise over 5 minutes.

-

Maintain the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 1-3 hours), quench the reaction by adding triethylamine (Et₃N) until the solution is basic.

-

Dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to afford the desired glycoside.

Protocol 2: Comparative Glycosylation using a Trichloroacetimidate Donor

This protocol highlights the milder conditions and catalytic activation typical for the highly reactive trichloroacetimidate donors.

-

Objective: To couple a trichloroacetimidate donor with the same primary alcohol acceptor.

-

Rationale: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful Lewis acid that can be used in catalytic amounts to activate the highly reactive trichloroacetimidate leaving group. The reaction is run at a very low temperature (-40°C) to control this high reactivity and improve stereoselectivity.

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl trichloroacetimidate donor (1.0 eq), the glycosyl acceptor (1.2 eq), and anhydrous DCM (0.1 M).

-

Cool the stirred solution to -40°C (acetonitrile/dry ice bath).

-

Add TMSOTf (0.1 eq) dropwise. A slight color change is often observed.

-

Maintain the reaction at -40°C and monitor by TLC. Reactions are often complete within 30 minutes.

-

Upon completion, quench the reaction by adding solid NaHCO₃ or a few drops of Et₃N.

-

Allow the mixture to warm to room temperature, then filter and concentrate under reduced pressure.

-

Purify the crude residue directly by silica gel column chromatography.

Conclusion and Strategic Recommendations

1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is a valuable glycosyl donor for specific applications. Its primary strengths lie in its high stability, ease of handling, and straightforward synthesis . It is an excellent choice for introductory glycosylation experiments or for situations where a moderately reactive donor is required and stereoselectivity at the anomeric center is not a primary concern or can be addressed by downstream separation.

However, for complex oligosaccharide synthesis where high reactivity, mild conditions, and precise stereochemical control are critical, glycosyl trichloroacetimidates are often the superior choice . Their activation with catalytic Lewis acids at low temperatures represents the state-of-the-art for many challenging glycosylations. Thioglycosides remain unmatched in scenarios requiring a stable donor that can survive multiple reaction steps before a final, specific activation, as is common in block synthesis strategies.

The choice of a glycosyl donor is not a one-size-fits-all decision. It is a strategic choice that must be informed by the specific goals of the synthesis, the nature of the coupling partners, and the desired stereochemical outcome. While not the most reactive or stereodirecting option, the stability and reliability of 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose ensure its continued relevance in the synthetic chemist's toolbox.

References

A Comparative Guide to the Synthesis of 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose

In the intricate field of carbohydrate chemistry, the synthesis of selectively protected monosaccharides is a cornerstone for the construction of complex oligosaccharides and glycoconjugates. Among these building blocks, 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose holds significant value as a versatile precursor for various glycosyl donors. Its unique substitution pattern, with persistent benzyl ethers at C-2, C-3, and C-4, and readily cleavable acetyl groups at the anomeric (C-1) and primary (C-6) positions, allows for regioselective manipulations crucial for modern glycosylation strategies.

This guide provides a comprehensive comparison of the prevalent synthetic routes to 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose, offering insights into the underlying chemical principles and practical considerations for each methodology. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Synthetic Strategies: A Comparative Overview

The synthesis of the target compound generally proceeds through a two-stage process: first, the benzylation of the C-2, C-3, and C-4 hydroxyl groups of a suitable glucose derivative, followed by the selective acetylation of the C-1 and C-6 hydroxyls. The choice of starting material and the specific reaction conditions for each step significantly impact the overall efficiency, yield, and scalability of the synthesis.

Route 1: From D-Glucose via Methyl Glycoside

One of the most classical and widely adopted approaches commences with the readily available and inexpensive D-glucose. This strategy involves the initial formation of a methyl glycoside to protect the anomeric position, followed by benzylidenation to protect the C-4 and C-6 hydroxyls, benzylation of the remaining C-2 and C-3 hydroxyls, and subsequent manipulations to install the desired protecting groups.

A key intermediate in many syntheses is 2,3,4-tri-O-benzyl-D-glucopyranose. This intermediate is often prepared from D-glucose over several steps. One common method involves the formation of methyl 4,6-O-benzylidene-α-D-glucopyranoside, followed by benzylation of the 2- and 3-hydroxyl groups and subsequent hydrolytic removal of the benzylidene and methyl glycoside groups.

The final step in this route is the selective di-acetylation of 2,3,4-tri-O-benzyl-D-glucopyranose. This is typically achieved using acetic anhydride in the presence of a base, such as pyridine, at low temperatures to favor the formation of the desired 1,6-diacetate. The anomeric position is generally more reactive, and the primary C-6 hydroxyl is also readily acetylated under these conditions.

Experimental Protocol: Acetylation of 2,3,4-tri-O-benzyl-D-glucopyranose

-

Dissolve 2,3,4-tri-O-benzyl-D-glucopyranose in a mixture of pyridine and acetic anhydride at 0 °C.

-

Stir the reaction mixture at this temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose.

Route 2: Direct Benzylation Strategies

More contemporary approaches aim to reduce the number of synthetic steps by employing direct benzylation strategies on partially protected glucose derivatives. These methods often offer improved overall yields and reduced waste generation.

For instance, starting from commercially available 1,6-anhydro-β-D-glucopyranose (levoglucosan), one can perform a direct benzylation of the 2, 3, and 4-hydroxyl groups. Subsequent acetolysis of the anhydro ring opens the bicyclic system and introduces the acetyl groups at C-1 and C-6 in a single step.

Another direct approach involves the use of orthoesters as starting materials. For example, the benzylation of glucose orthoesters followed by rearrangement and acetylation can provide a streamlined pathway to the target molecule.

Comparative Data Summary

The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale, and the specific equipment available. The following table summarizes key performance indicators for the different approaches.

| Synthetic Route | Starting Material | Key Intermediates | Typical Overall Yield (%) | Key Advantages | Key Disadvantages |

| Route 1 | D-Glucose | Methyl 4,6-O-benzylidene-α-D-glucopyranoside, 2,3,4-tri-O-benzyl-D-glucopyranose | 40-60% | Readily available starting material, well-established procedures | Multi-step synthesis, can be time-consuming |

| Route 2 | 1,6-anhydro-β-D-glucopyranose | 2,3,4-tri-O-benzyl-1,6-anhydro-β-D-glucopyranose | 60-75% | Fewer steps, potentially higher overall yield | Starting material can be more expensive |

Mechanistic Considerations and Workflow Visualization

The regioselectivity observed in the acetylation of 2,3,4-tri-O-benzyl-D-glucopyranose is a critical aspect of the synthesis. The enhanced reactivity of the anomeric hydroxyl group is attributed to the anomeric effect, which makes the C-1 position more susceptible to nucleophilic attack by acetic anhydride. The primary hydroxyl at C-6 is sterically more accessible than the secondary hydroxyls at C-2, C-3, and C-4 (which are already protected by bulky benzyl groups), thus favoring its acetylation.

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose proper disposal procedures

Initiating Research on Disposal

I'm starting a thorough investigation into the safe disposal of 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose. I'm prioritizing the safety data sheet (SDS) and relevant literature to understand its chemical properties, potential hazards, and applicable regulations. This includes any specific disposal guidelines or restrictions.

Analyzing Disposal Methods

I am now delving into the safety data sheet (SDS) and literature to extract key disposal information, focusing on reactivity, toxicity, and environmental impact to inform waste classification and disposal route. I'm investigating general disposal protocols for similar derivatives to identify best practices. This information will inform a detailed guide, including immediate safety, segregation, methods, regulations, and a DOT graph to visualize the process.

Commencing Information Gathering

I'm now starting to gather information from the safety data sheet (SDS) and literature concerning proper disposal procedures, focusing on the compound's properties, hazards, and regulatory guidelines. After the search, I'll analyze the results to assess reactivity, toxicity, and environmental impact for waste classification, with general disposal protocols for similar carbohydrate derivatives informing best practices. I'll craft a detailed disposal guide and a DOT graph.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.